1-benzyl-3-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-benzyl-3-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with benzyl, benzyloxy, and 5-chloro-2-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Benzyl and Benzyloxy Groups: Benzylation and benzyloxylation can be achieved using benzyl chloride and sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Attachment of the 5-chloro-2-methoxyphenyl Group: This step involves the coupling of the pyrazole derivative with 5-chloro-2-methoxyaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-benzyl-3-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-(benzyloxy)-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide: Similar structure but lacks the chloro substituent.
1-benzyl-3-(benzyloxy)-N-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxamide: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
1-benzyl-3-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-carboxamide is unique due to the specific combination of substituents on the pyrazole ring, which can confer distinct chemical and biological properties. The presence of the 5-chloro-2-methoxyphenyl group, in particular, may influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-N-(5-chloro-2-methoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-31-23-13-12-20(26)14-22(23)27-24(30)21-16-29(15-18-8-4-2-5-9-18)28-25(21)32-17-19-10-6-3-7-11-19/h2-14,16H,15,17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSOCMRGMRNZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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